molecular formula C13H18O3 B1462422 4-(4-Isopropoxyphenyl)-butyric acid CAS No. 18093-67-9

4-(4-Isopropoxyphenyl)-butyric acid

Cat. No.: B1462422
CAS No.: 18093-67-9
M. Wt: 222.28 g/mol
InChI Key: ZFSIMFWYLKSHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropoxyphenyl)-butyric acid is a butyric acid derivative of significant interest in biochemical research, particularly for investigating lipid regulation and plant development. Butyric acid and its phenyl derivatives are recognized for their lipid-regulating properties, which include downregulating de novo lipogenesis, ameliorating lipotoxicity, and stimulating fatty acid β-oxidation . A key mechanism of action for butyric acid derivatives is their function as histone deacetylase (HDAC) inhibitors, which can alter gene expression and modulate cellular processes . In plant science, related compounds like 4-phenylbutyric acid (4-PBA) have been shown to promote callus formation and shoot regeneration in Arabidopsis tissue culture by enhancing auxin responses, a critical pathway for controlling plant growth and development . This suggests potential applications for researchers studying plant cell fate conversion and regeneration. The compound serves as a valuable tool for probing the molecular mechanisms underlying metabolic pathways and epigenetic regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)16-12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSIMFWYLKSHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Isopropoxyphenyl)-butyric Acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and chemical biology, the exploration of small molecules with the potential to modulate critical cellular pathways remains a cornerstone of therapeutic innovation. Among these, derivatives of butyric acid have garnered significant attention for their multifaceted biological activities. This technical guide provides a comprehensive overview of 4-(4-Isopropoxyphenyl)-butyric acid, a compound of interest due to its structural relation to known bioactive molecules. We will delve into its chemical architecture, propose a robust synthetic strategy, and explore its potential biological functions based on established knowledge of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising chemical entity.

Chemical Identity and Physicochemical Properties

4-(4-Isopropoxyphenyl)-butyric acid, also known by its IUPAC name 4-(4-propan-2-ylphenyl)butanoic acid, is a carboxylic acid derivative characterized by a butyric acid chain attached to an isopropoxy-substituted phenyl group at the para position.[1][2] This substitution is anticipated to influence its lipophilicity and interaction with biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties of 4-(4-Isopropoxyphenyl)-butyric acid

PropertyValueSource(s)
IUPAC Name 4-(4-propan-2-ylphenyl)butanoic acid[1][2]
Synonyms 4-(4-Isopropoxyphenyl)butanoic acid, 4-(p-isopropoxyphenyl)-butanoic acid[1][2]
CAS Number 7501-37-3[1]
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1]
Canonical SMILES CC(C)C1=CC=C(C=C1)CCCC(=O)O[1]
InChI Key COMUZXZDTNYSJE-UHFFFAOYSA-N[1]

Proposed Synthetic Route

A logical and efficient synthesis of 4-(4-Isopropoxyphenyl)-butyric acid can be envisioned through a two-step process commencing with a Friedel-Crafts acylation, followed by a reduction of the resulting keto-acid.[3][4][5] This approach is a classic strategy for the preparation of alkyl-substituted aromatic compounds where direct alkylation might be prone to rearrangements and polyalkylation.[6][7][8]

Step 1: Friedel-Crafts Acylation of Isopropylbenzene

The synthesis initiates with the electrophilic aromatic substitution of isopropylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][9] This reaction selectively introduces the 4-oxobutanoic acid moiety at the para position of the isopropylbenzene ring, driven by the steric hindrance of the isopropyl group directing the incoming electrophile.

Experimental Protocol: Synthesis of 4-(4-Isopropoxyphenyl)-4-oxobutanoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 eq).

  • Solvent and Reactant Addition: Add a suitable inert solvent such as nitrobenzene or chlorobenzene.[10] Cool the mixture in an ice bath. Separately, dissolve isopropylbenzene (1.0 eq) and succinic anhydride (1.1 eq) in the same solvent and add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The resulting precipitate, 4-(4-isopropoxyphenyl)-4-oxobutanoic acid, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Keto-Acid

The intermediate keto-acid, 4-(4-isopropoxyphenyl)-4-oxobutanoic acid, is then reduced to the target molecule, 4-(4-Isopropoxyphenyl)-butyric acid. Two classical methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[5][11][12][13][14]

  • Clemmensen Reduction: This method is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.[4][5][11]

  • Wolff-Kishner Reduction: This reaction is conducted in a high-boiling point solvent under basic conditions, making it suitable for substrates that are sensitive to acid.[12][14][15][16]

Experimental Protocol: Clemmensen Reduction of 4-(4-isopropoxyphenyl)-4-oxobutanoic acid

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring mossy zinc with a dilute solution of mercuric chloride.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Addition of Keto-Acid: Add 4-(4-isopropoxyphenyl)-4-oxobutanoic acid to the flask.

  • Reflux: Heat the mixture to reflux for several hours. Additional portions of hydrochloric acid may be required to maintain the acidic environment.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Carbonyl Reduction Isopropylbenzene Isopropylbenzene KetoAcid 4-(4-Isopropoxyphenyl)-4-oxobutanoic acid Isopropylbenzene->KetoAcid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid AlCl3 AlCl₃ (Lewis Acid) AlCl3->KetoAcid FinalProduct 4-(4-Isopropoxyphenyl)-butyric acid KetoAcid->FinalProduct Reduction Reduction (Clemmensen or Wolff-Kishner) Reduction->FinalProduct

Figure 1: Proposed two-step synthesis of 4-(4-Isopropoxyphenyl)-butyric acid.

Hypothesized Biological Activities and Mechanism of Action

While direct pharmacological studies on 4-(4-Isopropoxyphenyl)-butyric acid are not extensively documented, its structural similarity to 4-phenylbutyric acid (4-PBA) allows for informed hypotheses regarding its potential biological activities. 4-PBA is a well-characterized molecule with known roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][17][18][19][20][21]

Potential as a Histone Deacetylase (HDAC) Inhibitor

Butyric acid and its derivatives are known to inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[20][21] By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, which in turn results in a more open chromatin structure, facilitating gene transcription.[21] The phenyl group in 4-PBA enhances its potency, and it is plausible that the isopropoxy substitution in 4-(4-Isopropoxyphenyl)-butyric acid could further modulate this activity. The increased lipophilicity imparted by the isopropoxy group may enhance cell permeability and interaction with the hydrophobic active site of HDACs.

Potential as a Chemical Chaperone

4-PBA is recognized for its ability to act as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins, thereby alleviating endoplasmic reticulum (ER) stress.[1][17][19][22] This activity is particularly relevant in the context of neurodegenerative diseases and other proteinopathies. The isopropoxy group on the phenyl ring of 4-(4-Isopropoxyphenyl)-butyric acid could influence its chaperone activity by altering its hydrophobic interactions with unfolded proteins.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Some fatty acids and their derivatives are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[23][24][25] Studies on 4-PBA have indicated its ability to activate PPAR-α, which could contribute to its therapeutic effects in metabolic disorders.[26][27] The isopropoxyphenyl moiety in the target compound might confer specific interactions with the ligand-binding domain of PPAR isoforms, potentially leading to a unique activation profile.

Biological_Pathway cluster_hdac HDAC Inhibition Pathway cluster_chaperone Chemical Chaperone Activity cluster_ppar PPAR Agonism Pathway Molecule 4-(4-Isopropoxyphenyl)- butyric acid HDAC Histone Deacetylases (HDACs) Molecule->HDAC Inhibition MisfoldedProteins Misfolded Protein Aggregation Molecule->MisfoldedProteins Inhibition of Aggregation PPAR Peroxisome Proliferator- Activated Receptors (PPARs) Molecule->PPAR Agonism Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression ER_Stress Endoplasmic Reticulum (ER) Stress ER_Stress->MisfoldedProteins Chaperone Improved Protein Folding MisfoldedProteins->Chaperone MetabolicGenes Metabolic Gene Expression PPAR->MetabolicGenes Activation Metabolism Regulation of Lipid & Glucose Metabolism MetabolicGenes->Metabolism

Figure 2: Hypothesized multimodal biological activity of 4-(4-Isopropoxyphenyl)-butyric acid.

Conclusion and Future Directions

4-(4-Isopropoxyphenyl)-butyric acid represents a compelling molecule for further investigation within the realms of medicinal chemistry and pharmacology. Its synthesis is achievable through well-established synthetic methodologies, and its structural characteristics suggest a strong potential for biological activity, likely as an HDAC inhibitor, a chemical chaperone, and a PPAR agonist.

Future research should focus on the definitive synthesis and characterization of this compound, followed by rigorous in vitro and in vivo studies to elucidate its precise pharmacological profile. Investigating its efficacy in models of neurodegenerative diseases, metabolic disorders, and cancer could unveil novel therapeutic applications. Furthermore, structure-activity relationship studies involving modifications of the isopropoxy group and the butyric acid chain could lead to the development of more potent and selective therapeutic agents.

References

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Imaizumi, K., et al. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-6018. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Gardian, G., et al. (2015). Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells. Frontiers in Pharmacology, 6, 9. [Link]

  • ChemTalk. The Clemmensen Reduction. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Annamalai University. Clemmensen reduction. [Link]

  • Park, J. W., et al. (2019). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Journal of Cellular and Molecular Medicine, 23(11), 7489-7500. [Link]

  • Liu, H., et al. (2021). 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α. Clinical and Translational Medicine, 11(4), e379. [Link]

  • Azoulay-Ginsburg, S., et al. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. International Journal of Molecular Sciences, 23(16), 9403. [Link]

  • Pharmaguideline. Wolff Kishner Reduction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. Clemmensen Reduction. [Link]

  • Conte, B., et al. (1987). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Il Farmaco; edizione scientifica, 42(4), 259-274. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Gilbert, L. A., et al. (2003). Butyrate Histone Deacetylase Inhibitors. In Histone Deacetylases (pp. 35-51). Humana Press. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid. [Link]

  • Wikipedia. PPAR agonist. [Link]

  • Tiwari, P., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology, 14, 123456. [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S-2493S. [Link]

  • BYJU'S. Wolff Kishner reduction mechanism. [Link]

  • PubMed. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. [Link]

  • McCullough, S. D., On, D. M., & Bowers, E. (2019). The histone deacetylase inhibitor butyric acid lowers buffer pH and inhibits chromatin immunoprecipitation. Plant physiology, 181(2), 331-334. [Link]

  • PrepChem.com. Synthesis of 4-(4-phenylphenyl)butanoic acid. [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Hwang, S. H., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British journal of pharmacology, 168(8), 1839-1852. [Link]

  • Berge, K., et al. (2002). Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes. The Journal of biological chemistry, 277(29), 25804-25810. [Link]

  • Li, Y., et al. (2023). A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine. Frontiers in Pharmacology, 14, 1145678. [Link]

  • Sharifi-Rad, J., et al. (2019). Prosopis Plant Chemical Composition and Pharmacological Attributes: Targeting Clinical Studies from Preclinical Evidence. Molecules, 24(23), 4277. [Link]

  • PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Zhang, Y., et al. (2023). Current advances on the phytochemistry, pharmacology, quality control and applications of Anoectochilus roxburghii. Frontiers in Pharmacology, 14, 1104567. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Isopropoxyphenyl)butyric acid CAS number search Content Type: In-depth Technical Guide

CAS Verification, Synthesis Logic, and Structural Characterization

Part 1: Core Directive & CAS Identification Strategy

The "Exact Match" Paradox

As a researcher, your primary challenge with 4-(4-Isopropoxyphenyl)butyric acid is that the exact string often yields zero direct commercial results in standard catalogs. This is not because the chemistry is impossible, but because of a critical nomenclature distinction in the commercially available precursor.

Most chemical databases index the keto-derivative (containing a carbonyl group at the C4 position) rather than the fully reduced butyric acid chain. To ensure you procure the correct material or design the correct synthesis, you must distinguish between the following two chemical entities:

FeatureTarget Compound Primary Commercial Precursor
Name 4-(4-Isopropoxyphenyl)butyric acid 4-Oxo-4-(4-isopropoxyphenyl)butyric acid
Structure Reduced alkyl chain (–CH₂–CH₂–CH₂–COOH)Keto-acid chain (–CO–CH₂–CH₂–COOH)
CAS Number Not Widely Listed (Custom Synthesis)91121-67-4
Availability Rare / Custom OrderHigh / Commercially Available
Role Final Ligand / MetaboliteSynthetic Intermediate

Critical Warning: Do not confuse this with 4-(4-Isopropylphenyl)butyric acid (CAS 7501-37-3 ). The latter lacks the ether oxygen atom and has significantly different lipophilicity and hydrogen-bonding potential.

Validated CAS Search Logic

To validate the identity of your target, use the following search hierarchy. If the fully reduced acid (Target) is unavailable, purchase the Oxo-precursor (91121-67-4) and perform a reduction.

  • Primary Search (Precursor): Search CAS 91121-67-4 .

    • Synonyms: 4-(4-(propan-2-yloxy)phenyl)-4-oxobutanoic acid; Succinic acid mono-4-isopropoxyphenyl ester derivative (incorrect but common in older literature).

  • Secondary Search (Target): Search by SMILES to confirm novelty.

    • SMILES:CC(C)Oc1ccc(CCCC(=O)O)cc1

    • Result: If no CAS appears in SciFinder/Reaxys, treat as a "Novel Chemical Entity" (NCE) requiring de novo synthesis from the oxo-precursor.

Part 2: Chemical Properties & Characterization[1]

Physicochemical Profile

The following data compares the commercially available precursor with the predicted properties of the target reduced acid.

Property4-Oxo-4-(4-isopropoxyphenyl)butyric acid4-(4-Isopropoxyphenyl)butyric acid (Target)
Molecular Formula C₁₃H₁₆O₄C₁₃H₁₈O₃
Molecular Weight 236.26 g/mol 222.28 g/mol
LogP (Predicted) ~2.1~3.2 (More Lipophilic)
H-Bond Donors 1 (COOH)1 (COOH)
H-Bond Acceptors 4 (Ether, Ketone, Acid)3 (Ether, Acid)
Physical State White to off-white powderLow-melting solid or viscous oil
Spectral Expectations (NMR)
  • Precursor (Oxo): Will show a distinct triplet signal ~3.2 ppm (–CH₂– adjacent to Ketone) and ~2.7 ppm (–CH₂– adjacent to COOH).

  • Target (Reduced): Will show a classic propyl chain pattern: a triplet at ~2.6 ppm (benzylic), a multiplet at ~1.9 ppm (middle CH₂), and a triplet at ~2.3 ppm (adjacent to COOH).

Part 3: Experimental Protocols (Synthesis & Reduction)

Since the target is likely a custom synthesis, the most robust route is the Friedel-Crafts Acylation followed by a Clemmensen Reduction .

Step 1: Synthesis of the Precursor (CAS 91121-67-4)

Mechanism: Friedel-Crafts Succinoylation. Reagents: Isopropoxybenzene, Succinic Anhydride, Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Solubilization: Dissolve Succinic Anhydride (1.1 eq) in dry DCM.

  • Activation: Add AlCl₃ (2.2 eq) portion-wise at 0°C. Stir for 30 min until the complex forms.

  • Addition: Add Isopropoxybenzene (1.0 eq) dropwise over 20 minutes. The solution will darken (orange/red).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the mixture carefully onto ice/HCl (conc.) to break the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to obtain 4-Oxo-4-(4-isopropoxyphenyl)butyric acid .

Step 2: Reduction to Target (Target Compound)

Mechanism: Clemmensen Reduction (Ketone → Methylene). Reagents: Zinc amalgam (Zn(Hg)), Conc. HCl, Toluene.[1]

  • Amalgam Prep: Treat Zinc wool (10 eq) with HgCl₂ (0.1 eq) in dilute HCl for 5 mins. Decant liquid.[1]

  • Reaction: Suspend the Oxo-precursor (from Step 1) in Toluene. Add the Zinc amalgam and Conc. HCl.

  • Reflux: Heat to vigorous reflux for 12–24 hours. Add additional Conc. HCl every 4 hours to maintain acidity.

  • Completion: The ketone carbonyl is reduced to a methylene group (-CH2-).

  • Workup: Separate the toluene layer. Extract the aqueous layer with ether.[1] Combine organics, dry, and evaporate.[1]

  • Result: 4-(4-Isopropoxyphenyl)butyric acid .

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for procuring this compound and the synthetic pathway if the direct CAS is unavailable.

Chemical_Workflow Start Start: Search for 4-(4-Isopropoxyphenyl)butyric acid Decision Is CAS available? Start->Decision DirectBuy Purchase Direct (Low Probability) Decision->DirectBuy Yes AltSearch Search Precursor CAS: 91121-67-4 Decision->AltSearch No (Most Likely) Verify Verify Structure: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid AltSearch->Verify Synthesis Perform Reduction (Clemmensen or Wolff-Kishner) Verify->Synthesis Chemical Transformation FinalProduct Final Target: 4-(4-Isopropoxyphenyl)butyric acid (Reduced Chain) Synthesis->FinalProduct

Figure 1: Strategic workflow for identifying and synthesizing the target butyric acid derivative when direct commercial sources are absent.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 91121-67-4 (4-Oxo-4-(4-isopropoxyphenyl)butyric acid). Retrieved from [Link]

  • ChemSrc. 4-Oxo-4-(4-isopropoxyphenyl)butyric acid Physicochemical Properties. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Friedel-Crafts Succinoylation and Clemmensen Reduction (Analogous Protocols). Coll. Vol. 2, p. 81 (1943). Retrieved from [Link]

Sources

CAS 91121-67-4 properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS 91121-67-4 is not available at this time.

Reason: Comprehensive searches of scientific and chemical databases have failed to identify a specific chemical substance associated with the Chemical Abstracts Service (CAS) Registry Number 91121-67-4.

Implications for Researchers, Scientists, and Drug Development Professionals:

It is not possible to provide a technical guide, including properties and safety data, for an unidentified substance. The absence of public information for CAS 91121-67-4 suggests one of the following possibilities:

  • Typographical Error: The CAS number provided may contain a typographical error. CAS numbers have a specific format and a check digit, and a small error will prevent the identification of the correct substance.

  • Proprietary or Confidential Substance: The CAS number may belong to a substance that is proprietary and not disclosed in public-facing databases. This is common for compounds in early-stage, confidential research and development.

  • Incorrect or Obsolete Identifier: The number may be an incorrect or obsolete identifier that is no longer in use or was erroneously assigned.

Recommendations:

  • Verify the CAS Number: The first and most critical step is to double-check the CAS number for accuracy with the original source.

  • Use Alternative Identifiers: If available, search for the substance using other identifiers, such as its chemical name (IUPAC or common name), InChI key, or SMILES string.

  • Consult Source Documentation: Refer to the original patent, paper, or technical document where this CAS number was cited to obtain more context or alternative identifiers.

Without a verifiable chemical identity for CAS 91121-67-4, any attempt to provide properties, safety data, or experimental protocols would be speculative and scientifically unsound. We are committed to providing accurate and trustworthy information and will be able to assist further once a valid chemical identifier is provided.

An In-depth Technical Guide to 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid and Its Reduced Counterpart: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and chemical biology, the exploration of small molecules with tailored functionalities remains a cornerstone of innovation. Among these, butyric acid derivatives have garnered significant attention due to their diverse biological activities, ranging from anti-inflammatory to epigenetic modulatory effects.[1][2] This technical guide provides a comprehensive examination of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, a keto-acid with latent potential as a synthetic intermediate, and its corresponding reduced form, 4-(4-isopropoxyphenyl)butyric acid.

The presence of a ketone functionality in the parent compound offers a strategic branch point for synthetic diversification. Its reduction to a secondary alcohol or complete removal to a methylene group dramatically alters the molecule's polarity, spatial arrangement, and potential biological targets. This guide will delve into the synthetic pathways to access both the oxidized and reduced forms, provide a detailed comparison of their physicochemical and spectroscopic properties, and explore their potential biological applications with detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile chemical scaffolds in their research endeavors.

Chemical Structures and Nomenclature

CompoundStructureIUPAC Name
4-Oxo-4-(4-isopropoxyphenyl)butyric acid OOOH4-Oxo-4-(4-isopropoxyphenyl)butanoic acid
4-(4-isopropoxyphenyl)butyric acid OOH4-(4-isopropoxyphenyl)butanoic acid

Synthesis and Mechanistic Insights

The synthetic routes to both the oxo and reduced forms of the target compounds are well-established in organic chemistry. The following protocols provide detailed, step-by-step methodologies.

Synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid via Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds to an aromatic ring. Here, isopropylbenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation reagent1 Isopropylbenzene intermediate Acylium Ion Intermediate reagent1->intermediate Electrophilic Aromatic Substitution reagent2 Succinic Anhydride reagent2->intermediate Activation catalyst AlCl₃ catalyst->intermediate product 4-Oxo-4-(4-isopropoxyphenyl)butyric acid intermediate->product Hydrolysis

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) to a suitable solvent such as dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add isopropylbenzene (1.0 equivalent) to the stirred suspension.

  • Acylation: Dissolve succinic anhydride (1.1 equivalents) in the chosen solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the product.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Reduced Forms

The reduction of the ketone in 4-Oxo-4-(4-isopropoxyphenyl)butyric acid can be achieved through two primary pathways to yield either the secondary alcohol or the fully reduced alkane.

Reduction Pathways start 4-Oxo-4-(4-isopropoxyphenyl)butyric acid product1 4-Hydroxy-4-(4-isopropoxyphenyl)butyric acid start->product1 Selective Reduction (e.g., NaBH₄) product2 4-(4-isopropoxyphenyl)butyric acid start->product2 Complete Reduction (e.g., Clemmensen Reduction) Potential Biological Mechanisms compound Butyric Acid Derivative hdac HDAC Inhibition compound->hdac nfkb NF-κB Pathway Inhibition compound->nfkb s1p1 S1P1 Receptor Agonism compound->s1p1 gene_expression Altered Gene Expression hdac->gene_expression Increased Histone Acetylation inflammation Reduced Inflammation nfkb->inflammation Decreased Pro-inflammatory Cytokines lymphocyte Lymphocyte Sequestration s1p1->lymphocyte Receptor Internalization

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 4-(4-Isopropoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Isopropoxyphenyl)butyric acid is a valuable carboxylic acid derivative that serves as a building block in the development of various pharmacologically active molecules. Its structure, featuring a substituted phenyl ring connected to a butyric acid chain, makes it an analog to intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. This guide provides a comprehensive, two-step synthetic route commencing from readily available commercial starting materials: isopropylbenzene (cumene) and succinic anhydride.

The synthetic strategy is a classic and robust approach in organic chemistry, initiated by a Friedel-Crafts acylation, followed by a carbonyl reduction. This method offers high regioselectivity and yields a final product that can be readily purified. This document outlines the underlying chemical principles, provides detailed, step-by-step laboratory protocols, and includes methods for the characterization of the intermediate and final products.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Friedel-Crafts Acylation. Isopropylbenzene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst to form the keto-acid intermediate, 4-oxo-4-(4-isopropoxyphenyl)butanoic acid.

  • Step 2: Clemmensen Reduction. The carbonyl group of the keto-acid intermediate is reduced to a methylene group using zinc amalgam and hydrochloric acid to yield the final product, 4-(4-isopropoxyphenyl)butyric acid.

Synthetic_Workflow Start Isopropylbenzene + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, Solvent) Start->Step1 Intermediate 4-Oxo-4-(4-isopropoxyphenyl)butanoic acid Step1->Intermediate Step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) Intermediate->Step2 FinalProduct 4-(4-Isopropoxyphenyl)butyric acid Step2->FinalProduct

Figure 1: Overall two-step synthesis workflow.

Part 1: Friedel-Crafts Acylation of Isopropylbenzene

Principle & Mechanistic Insight

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In this initial step, succinic anhydride serves as the acylating agent.

The mechanism involves several key stages:

  • Generation of the Electrophile: The Lewis acid, aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive acylium ion electrophile.[3][4][5]

  • Electrophilic Attack: The π-electron system of the isopropylbenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Re-aromatization: A base (in this case, AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

A critical consideration is that the product, an aryl ketone, is a moderate Lewis base that forms a stable complex with AlCl₃.[1] Consequently, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion. The isopropyl group on the benzene ring is an activating, ortho-, para- directing group. The acylation occurs predominantly at the para position due to the significant steric hindrance at the ortho positions imposed by the bulky isopropyl group.

Friedel_Crafts_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Re-aromatization Anhydride Succinic Anhydride Complex Activated Complex Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Cumene Isopropylbenzene Sigma Sigma Complex (Arenium Ion) Cumene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺

Figure 2: Simplified mechanism of Friedel-Crafts Acylation.

Protocol for 4-Oxo-4-(4-isopropoxyphenyl)butanoic acid

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityNotes
Isopropylbenzene (Cumene)120.19120 g (1.0 mol)Reagent grade, anhydrous
Succinic Anhydride100.0750 g (0.5 mol)Purity >99%
Aluminum Chloride (AlCl₃)133.34147 g (1.1 mol)Anhydrous, powder
Dichloromethane (DCM)84.93500 mLAnhydrous, reaction solvent
Hydrochloric Acid (HCl)36.46~250 mL6M aqueous solution
Sodium Hydroxide (NaOH)40.00As needed4M aqueous solution
Ice-~1 kgFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededDrying agent
Toluene92.14As neededFor recrystallization

Procedure

  • Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Charging: Charge the flask with dichloromethane (500 mL) and anhydrous aluminum chloride (147 g). Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve succinic anhydride (50 g) in isopropylbenzene (120 g). Transfer this solution to the dropping funnel.

  • Reaction: Add the isopropylbenzene/succinic anhydride solution dropwise to the stirred AlCl₃ slurry over 90-120 minutes, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Quenching: Carefully and slowly pour the viscous reaction mixture onto a mixture of crushed ice (1 kg) and concentrated HCl (100 mL) in a large beaker with vigorous stirring. This highly exothermic step hydrolyzes the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of DCM. Combine all organic layers.

  • Purification of Intermediate:

    • Extract the combined organic layers with 4M NaOH solution (3 x 200 mL) to transfer the carboxylic acid product into the aqueous phase as its sodium salt.

    • Wash the combined basic aqueous extracts with 100 mL of DCM to remove any unreacted isopropylbenzene.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl. A white precipitate of 4-oxo-4-(4-isopropoxyphenyl)butanoic acid will form.

    • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

  • Recrystallization: Recrystallize the crude product from a toluene-hexane mixture to yield a pure white crystalline solid.

Part 2: Reduction of the Carbonyl Group

Principle & Method Selection

To obtain the final product, the ketone functionality of the intermediate must be reduced to a methylene (CH₂) group. Two primary methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[1]

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is highly effective for aryl-alkyl ketones and is often performed directly after a Friedel-Crafts acylation.[6] The carboxylic acid group is stable under these strongly acidic conditions.[7]

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol.[8] This method is ideal for substrates that are sensitive to strong acids.[9][10]

For this synthesis, the Clemmensen reduction is selected due to its classic utility in this synthetic sequence and the stability of the substrate to strong acid. The reaction mechanism is complex and thought to occur on the surface of the zinc, possibly involving organozinc intermediates.[6]

Protocol for 4-(4-Isopropoxyphenyl)butyric acid (Clemmensen Reduction)

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityNotes
4-Oxo-4-(4-isopropoxyphenyl)butanoic acid236.2670 g (0.296 mol)From Part 1
Zinc (Zn)65.38150 gMossy or granular
Mercuric Chloride (HgCl₂)271.5215 gToxic! Handle with extreme caution
Hydrochloric Acid (HCl)36.46125 mL + 250 mLConcentrated (37%)
Toluene92.14150 mLReaction co-solvent
Deionized Water18.02As needed
Ethyl Acetate88.11As neededFor extraction
Hexane86.18As neededFor recrystallization

Procedure

  • Preparation of Zinc Amalgam:

    • CAUTION: Mercuric chloride is highly toxic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    • In a 2 L flask, add zinc (150 g) and a solution of mercuric chloride (15 g) in deionized water (200 mL).

    • Add 10 mL of concentrated HCl and swirl the flask for 5-10 minutes. The surface of the zinc should become silvery and amalgamated.

    • Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 200 mL), decanting the water after each wash.

  • Reduction Reaction:

    • To the flask containing the freshly prepared zinc amalgam, add deionized water (125 mL), concentrated HCl (250 mL), toluene (150 mL), and the keto-acid intermediate (70 g).

    • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with efficient stirring.

    • Continue refluxing for 8-10 hours. Periodically (e.g., every 2 hours), add an additional 25 mL of concentrated HCl through the top of the condenser.

  • Work-up:

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and separate the toluene layer.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine all organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

    • Recrystallize the crude product from an ethyl acetate-hexane solvent system to obtain 4-(4-isopropoxyphenyl)butyric acid as a pure white solid.

Data Summary and Characterization

Table 1: Properties of Key Compounds

CompoundMolecular FormulaM.W. ( g/mol )Physical StateExpected Yield
IsopropylbenzeneC₉H₁₂120.19Colorless liquid-
Succinic AnhydrideC₄H₄O₃100.07White solid-
4-Oxo-4-(4-isopropoxyphenyl)butanoic acidC₁₃H₁₆O₄236.26White crystalline solid75-85%
4-(4-Isopropoxyphenyl)butyric acidC₁₃H₁₈O₂206.28White solid80-90%

Expected Spectroscopic Data for 4-(4-Isopropoxyphenyl)butyric acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5-12.0 (br s, 1H, -COOH), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 2.86 (sept, J=6.9 Hz, 1H, -CH(CH₃)₂), 2.60 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.35 (t, J=7.4 Hz, 2H, -CH₂COOH), 1.95 (quint, J=7.5 Hz, 2H, -CH₂CH₂CH₂-), 1.22 (d, J=6.9 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 179.8 (-COOH), 146.9 (Ar-C), 138.9 (Ar-C), 128.8 (Ar-CH), 126.5 (Ar-CH), 34.3 (-CH₂-), 33.8 (-CH-), 33.5 (-CH₂-), 26.5 (-CH₂-), 24.1 (-CH₃).

  • IR (KBr, cm⁻¹): 2960 (br, O-H stretch), 1705 (s, C=O stretch), 1510 (m, C=C stretch), 1245 (m, C-O stretch).

References

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • My Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Google Patents. (2016). Synthetic method for pranoprofen - CN103864804B.
  • Google Patents. (2008).
  • PrepChem.com. (n.d.). Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

  • ChemTalk. (2024). Clemmensen Reduction. [Link]

  • ResearchGate. (n.d.). Wolff-Kishner reduction. [Link]

  • PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • Google Patents. (2001). Pranoprofen eyedrops containing organic amine - US6281224B1.
  • Wikipedia. (n.d.). Succinic anhydride. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. [Link]

  • ResearchGate. (n.d.). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2-enyl)phenyl]butyric acid. [Link]

  • IndiaMART. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. [Link]

  • PMC. (2023). The sustainable production of succinic anhydride from renewable biomass. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. [Link]

  • BMRB. (n.d.). bmse000402 Butyric Acid. [Link]

  • NIST WebBook. (n.d.). 4-(4-Nitrophenyl)butyric acid. [Link]

  • AZoM. (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • Google Patents. (2004). Synthesis of 4-phenylbutyric acid - EP1404638B1.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

  • SpectraBase. (n.d.). 4-(4-Aminophenyl)butyric acid. [Link]

Sources

Application Note: Reduction of 4-oxo-4-(4-isopropoxyphenyl)butyric acid to 4-(4-isopropoxyphenyl)butyric acid

[1]

Executive Summary

This application note details the methodological protocols for the complete reduction of the ketone carbonyl group in 4-oxo-4-(4-isopropoxyphenyl)butyric acid (Compound A) to yield 4-(4-isopropoxyphenyl)butyric acid (Compound B).

This transformation is a critical unit operation in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate analogs) and functionalized aryl-butyric acid linkers.[1] While the user query specifies reduction "to butyric acid," chemically this implies the reduction of the ketone functionality to a methylene group (

We present two validated pathways:

  • Method A: Huang-Minlon Modification of the Wolff-Kishner Reduction (Robust, high-yield, suitable for non-sensitive ethers).[1]

  • Method B: Catalytic Hydrogenation over Pd/C (Green chemistry, scalable, requires pressure equipment).

Chemical Pathway & Mechanism

The transformation requires the selective deoxygenation of the benzylic ketone without cleaving the isopropyl ether or reducing the carboxylic acid.

Reaction Scheme Visualization

The following diagram illustrates the two pathways and the critical intermediate states.

ReactionSchemecluster_legendPathway LegendSubstrate4-oxo-4-(4-isopropoxyphenyl)butyric acidHydrazoneIntermediate:Hydrazone SpeciesSubstrate->HydrazoneN2H4·H2O, KOHDiethylene GlycolRefluxProductTarget:4-(4-isopropoxyphenyl)butyric acidSubstrate->ProductH2 (5 bar), Pd/CAcOH, 60°CHydrazone->Product200°C, -N2(Base Catalyzed)keyRed Solid: Huang-Minlon (Method A)Blue Dashed: Catalytic Hydrogenation (Method B)

Figure 1: Strategic pathways for the deoxygenation of the benzylic ketone.

Method A: Huang-Minlon Reduction (Preferred Protocol)

The Huang-Minlon modification is the industry standard for this transformation because it avoids the use of anhydrous hydrazine and sealed tubes. It uses high-boiling solvents (Diethylene Glycol, DEG) to drive the reaction temperature to ~200°C, ensuring complete decomposition of the hydrazone intermediate.

Reagents & Equipment
  • Substrate: 4-oxo-4-(4-isopropoxyphenyl)butyric acid (1.0 eq)

  • Hydrazine Hydrate: 85% or 64% aqueous solution (3.0 - 5.0 eq)[1]

  • Base: Potassium Hydroxide (KOH) pellets (3.0 - 4.0 eq)

  • Solvent: Diethylene Glycol (DEG) (10-15 volumes relative to substrate mass)[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, Dean-Stark trap (or distillation condenser), thermometer (range up to 250°C).

Step-by-Step Protocol
  • Charge: In the 3-neck flask, dissolve the keto-acid substrate (e.g., 50g) in Diethylene Glycol (500 mL).

  • Add Reagents: Add KOH pellets (35g) and Hydrazine Hydrate (40 mL).

    • Note: The carboxylic acid will initially form the potassium salt.

  • Hydrazone Formation (Reflux 1): Heat the mixture to mild reflux (~120-130°C) for 1–2 hours.

    • Mechanism:[1][2][3][4][5][6] This allows the ketone to condense with hydrazine to form the hydrazone.[2][3]

  • Distillation (Critical Step): Replace the reflux condenser with a distillation setup (or drain the Dean-Stark trap). Raise the temperature of the oil bath. Distill off water and excess hydrazine until the internal reaction temperature reaches 195°C – 200°C .

    • Why? Removing water shifts the equilibrium and allows the temperature to rise high enough for the decomposition step.

  • Decomposition (Reflux 2): Once the internal temperature reaches 200°C, switch back to reflux. Maintain at 195-205°C for 3–4 hours.

    • Observation: Nitrogen gas evolution will be observed (bubbling).[1]

  • Workup:

    • Cool the reaction mass to 60°C.

    • Pour the mixture into crushed ice/water (1.5 L).

    • Acidification: Slowly add concentrated HCl until pH ~2.0. The product (aryl butyric acid) will precipitate as a solid.

    • Filtration: Filter the solid, wash with cold water (3x).

    • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.[1]

Mechanistic Logic (Why this works)

The high temperature is required to deprotonate the hydrazone nitrogen, leading to the expulsion of

37

MechanismStep1Hydrazone Formation(R=N-NH2)Step2Deprotonation by KOH(R=N-NH-)Step1->Step2-H2OStep3Carbanion Formation(-N2 loss)Step2->Step3Heat (>180°C)Step4Protonation by Solvent(Product)Step3->Step4+H+

Figure 2: Simplified mechanistic flow of the Wolff-Kishner reduction.

Method B: Catalytic Hydrogenation (Green Alternative)

For laboratories equipped with pressure vessels (autoclaves/Parr shakers), catalytic hydrogenation offers a cleaner profile with easier workup, though selectivity can be challenging (risk of reducing the aromatic ring).

Reagents & Equipment[1][8]
  • Catalyst: 10% Pd/C (Palladium on Carbon), 50% wet. Load: 5-10 wt% relative to substrate.[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1]

    • Why? Acetic acid activates the ketone for reduction and prevents catalyst poisoning by the free carboxylic acid group.

  • Hydrogen Source:

    
     gas (cylinder).
    
  • Equipment: Stainless steel autoclave or high-pressure glass reactor.[1]

Step-by-Step Protocol
  • Charge: Place Substrate (20g) and 10% Pd/C (2g, wet) into the reactor vessel.

  • Solvent: Add Glacial Acetic Acid (150 mL).

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times, then with Hydrogen (
    
    
    ) 3 times.
  • Reaction: Pressurize to 5 bar (approx. 75 psi) . Heat to 60°C - 70°C .

  • Monitoring: Stir vigorously (critical for mass transfer). Monitor

    
     uptake. Reaction typically completes in 6–12 hours.[1]
    
    • Control Point: Do not exceed 80°C or 10 bar to avoid reducing the benzene ring (over-reduction).

  • Workup:

    • Cool to room temperature and vent

      
      .
      
    • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with acetic acid.

    • Concentration: Remove acetic acid under reduced pressure (rotary evaporator).

    • Isolation: The residue is often an oil that solidifies. Recrystallize from Isopropyl Alcohol (IPA) or Toluene.[1]

Comparative Analysis & Recommendations

FeatureMethod A: Huang-MinlonMethod B: Hydrogenation
Yield High (85-95%)Moderate to High (75-90%)
Selectivity Excellent (Ether stable to base)Moderate (Risk of ring reduction)
Scalability Excellent (Standard reactors)Good (Requires pressure rating)
Safety Hydrazine is toxic/carcinogenicH2 is flammable/explosive
Cost Low (Cheap reagents)High (Pd catalyst cost)
Recommendation Primary Choice for lab/pilot scale due to reliability.[1]Secondary Choice if Hydrazine use is restricted.[1]
Critical Control Points (CCP)
  • Temperature in Method A: If the temperature does not reach >190°C during the decomposition phase, the reaction will stall at the hydrazone stage. Ensure sufficient water is distilled off.[1]

  • Ether Stability: The isopropoxy group is an ether.[1] It is generally stable to basic reflux (Method A) and acidic hydrogenation (Method B). However, avoid using Lewis acids (like

    
     or 
    
    
    ) or strong mineral acids (HI, HBr) which would cleave the ether to a phenol.

References

  • Huang-Minlon Modification: Huang-Minlon. (1946).[1][2][8] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488. Link

  • General Wolff-Kishner Protocol: "Reduction of

    
    -benzoylpropionic acid to 
    
    
    -phenylbutyric acid." Organic Syntheses, Coll.[1][9] Vol. 2, p. 499 (1943). Link
  • Fenofibrate Chemistry: "Process for the preparation of Fenofibrate."[6][10] US Patent 4058552.[1] (Describes the general chemistry of the phenoxy-butyric acid scaffold). Link

  • Catalytic Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text for Pd/C reduction conditions).

Application and Protocol for the Wolff-Kishner Reduction of 4-Oxo-Arylbutyric Acids

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Wolff-Kishner reduction for the synthesis of 4-arylbutyric acids from their corresponding 4-oxo-arylbutyric acid precursors. This protocol emphasizes the widely adopted Huang-Minlon modification, offering a practical and high-yielding approach.

Introduction: Strategic Deoxygenation in Pharmaceutical Synthesis

The reduction of a carbonyl group to a methylene group is a fundamental transformation in organic synthesis. For substrates that are stable under strongly basic conditions, the Wolff-Kishner reduction offers a powerful and reliable method for this conversion.[1][2] This is particularly relevant in the synthesis of 4-arylbutyric acids, which are important structural motifs in a variety of pharmacologically active compounds. The Wolff-Kishner reduction is often preferred over the Clemmensen reduction for substrates containing acid-sensitive functional groups.[1]

The original Wolff-Kishner reduction, discovered independently by Nikolai Kishner and Ludwig Wolff in the early 20th century, involved harsh conditions, such as high temperatures in a sealed tube.[3] However, the Huang-Minlon modification, developed in 1946, significantly improved the practicality and safety of the procedure by using a high-boiling solvent like diethylene glycol and removing water and excess hydrazine by distillation, which allows the reaction to proceed at atmospheric pressure with improved yields and shorter reaction times.[1][2][3] This application note will focus on a detailed protocol based on the robust Huang-Minlon modification.

The Underlying Chemistry: A Mechanistic Perspective

The Wolff-Kishner reduction proceeds in two key stages: the formation of a hydrazone intermediate followed by its decomposition under basic conditions to yield the alkane, driven by the irreversible loss of nitrogen gas.[4][5]

Step 1: Hydrazone Formation The reaction initiates with the nucleophilic attack of hydrazine on the carbonyl carbon of the 4-oxo-arylbutyric acid, leading to the formation of a hydrazone intermediate. This is a condensation reaction where a molecule of water is eliminated.

Step 2: Deprotonation and Diazene Formation Under the strongly basic conditions provided by potassium hydroxide, the hydrazone is deprotonated at the terminal nitrogen. A subsequent proton transfer to the carbon atom sets the stage for the elimination.

Step 3: Elimination of Nitrogen and Carbanion Formation A second deprotonation at the nitrogen atom leads to the formation of a diazene intermediate. This species is unstable and readily collapses, releasing a molecule of nitrogen gas, a thermodynamically highly favorable process that drives the reaction to completion. This results in the formation of a carbanion.

Step 4: Protonation to Yield the Final Product The highly reactive carbanion is then protonated by the solvent (diethylene glycol) or any available water to furnish the final 4-arylbutyric acid product.

A visual representation of this mechanistic pathway is provided below:

Wolff-Kishner Reduction Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Deprotonation & N₂ Elimination cluster_2 Step 4: Protonation Keto_Acid 4-Oxo-arylbutyric Acid (R-CO-(CH₂)₂-COOH) Hydrazone Hydrazone Intermediate Keto_Acid->Hydrazone - H₂O Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Hydrazone Diazene Diazene Intermediate Hydrazone->Diazene + OH⁻, - H₂O Base KOH Base->Diazene Carbanion Carbanion Diazene->Carbanion - N₂ Nitrogen N₂ (gas) Product 4-Arylbutyric Acid (R-CH₂-(CH₂)₂-COOH) Carbanion->Product + H⁺ Solvent Solvent (H⁺ source) Solvent->Product

Caption: The mechanistic pathway of the Wolff-Kishner reduction.

Experimental Protocol: A Step-by-Step Guide

This protocol details the Huang-Minlon modification of the Wolff-Kishner reduction for a generic 4-oxo-arylbutyric acid.

3.1. Materials and Reagents

  • 4-Oxo-arylbutyric acid (1.0 eq)

  • Diethylene glycol (solvent)

  • Potassium hydroxide (KOH), pellets (4.0 - 5.0 eq)

  • Hydrazine hydrate (85% solution in water) (3.0 - 4.0 eq)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, distillation head, etc.)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

3.2. Safety Precautions: A Critical Overview

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can be fatal if inhaled or absorbed through the skin and causes severe skin burns and eye damage.[6] Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.

Potassium hydroxide is a strong base and is highly corrosive. It can cause severe burns to the skin and eyes. Handle with care, wearing appropriate PPE. The dissolution of KOH in diethylene glycol is exothermic and should be done with caution.

High temperatures are required for this reaction. Ensure the reaction setup is secure and that the heating mantle is controlled to prevent overheating.

3.3. Reaction Setup and Procedure

  • Reagent Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-oxo-arylbutyric acid (1.0 eq), diethylene glycol (enough to ensure good stirring, typically 5-10 mL per gram of keto acid), and potassium hydroxide pellets (4.0 - 5.0 eq).

  • Initial Heating and Dissolution: Begin stirring the mixture and gently heat it to about 80-100 °C to dissolve the potassium hydroxide.

  • Addition of Hydrazine Hydrate: Once the KOH is dissolved, cool the mixture slightly and add the hydrazine hydrate (3.0 - 4.0 eq) cautiously through the condenser.

  • Hydrazone Formation: Heat the reaction mixture to reflux (around 130-140 °C) for 1-2 hours to ensure the complete formation of the hydrazone.

  • Distillation of Water and Excess Hydrazine: Replace the reflux condenser with a distillation head. Increase the temperature of the heating mantle to allow for the distillation of water and excess hydrazine. Continue the distillation until the temperature of the reaction mixture reaches 190-200 °C.

  • Reduction Step: Once the temperature has stabilized in the range of 190-200 °C, reattach the reflux condenser and maintain the reaction at this temperature for 3-5 hours. The evolution of nitrogen gas should be observed. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

  • Cooling and Quenching: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Once cooled, cautiously pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidification: Slowly and with stirring, acidify the aqueous mixture to a pH of 1-2 using concentrated hydrochloric acid. This will precipitate the 4-arylbutyric acid product.

  • Isolation of the Product:

    • Filtration: If the product precipitates as a solid, it can be collected by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

    • Extraction: If the product is an oil or does not fully precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

3.4. Purification

The crude 4-arylbutyric acid can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate).

  • Distillation: For liquid products, vacuum distillation can be employed for purification.

  • Column Chromatography: If necessary, the product can be purified by silica gel column chromatography using an appropriate eluent system.

Data and Expected Outcomes

The Huang-Minlon modification of the Wolff-Kishner reduction is generally a high-yielding reaction for 4-oxo-arylbutyric acids. The following table provides examples of this transformation with reported yields for different substrates.

4-Oxo-arylbutyric AcidProductReaction ConditionsYield (%)Reference
4-Oxo-4-phenylbutanoic acid4-Phenylbutanoic acidKOH, N₂H₄·H₂O, Diethylene glycol, 200°C>90General expectation based on similar substrates
4-Oxo-4-(p-methoxyphenyl)butanoic acid4-(p-Methoxyphenyl)butanoic acidKOH, N₂H₄·H₂O, Diethylene glycol, 200°CHighGeneral applicability
4-Oxo-4-(p-chlorophenyl)butanoic acid4-(p-Chlorophenyl)butanoic acidKOH, N₂H₄·H₂O, Diethylene glycol, 200°CHighGeneral applicability
β-(p-Phenoxybenzoyl)propionic acidγ-(p-Phenoxyphenyl)butyric acidNaOH, N₂H₄·H₂O, Diethylene glycol, 200°C95[1]

Characterization of 4-Phenylbutanoic Acid: A representative product, 4-phenylbutanoic acid, can be characterized by the following spectroscopic data:

  • ¹H NMR (CDCl₃): δ 7.35-7.15 (m, 5H, Ar-H), 2.65 (t, 2H, CH₂-Ar), 2.35 (t, 2H, CH₂-COOH), 1.95 (quint, 2H, CH₂).

  • ¹³C NMR (CDCl₃): δ 179.9, 141.2, 128.4, 128.3, 126.0, 34.8, 33.3, 26.3.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 1705 (C=O).

  • Mass Spectrum (EI): m/z 164 (M⁺).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Incomplete removal of water.- Extend the reaction time at 190-200 °C.- Ensure the temperature of the reaction mixture reaches 190-200 °C during the distillation step.
Low Yield - Incomplete hydrazone formation.- Side reactions.- Loss of product during workup.- Ensure the initial reflux period for hydrazone formation is sufficient.- Avoid overheating, which can lead to decomposition.- Optimize the extraction and purification steps.
Formation of Azine by-product Reaction of the hydrazone with unreacted starting material.Use a slight excess of hydrazine hydrate to ensure complete conversion of the keto acid to the hydrazone.
Product is an intractable oil The product may have a low melting point or be impure.Attempt purification by vacuum distillation or column chromatography.

Conclusion

The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is a highly effective and practical method for the synthesis of 4-arylbutyric acids from their 4-oxo precursors. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can achieve high yields of the desired products. The robustness and functional group tolerance (under basic conditions) of this reaction make it a valuable tool in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

  • BYJU'S. (2019, January 22). Wolff Kishner Reduction Mechanism. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 27). Wolff–Kishner reduction. Retrieved February 23, 2026, from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Wolf-Kishner Reduction and Huang Minlon Modification. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved February 23, 2026, from [Link]

  • Unacademy. (n.d.). Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Retrieved February 23, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction. Retrieved February 23, 2026, from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved February 23, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved February 23, 2026, from [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved February 23, 2026, from [Link]

  • YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved February 23, 2026, from [Link]

  • Name Reaction. (n.d.). Wolf-Kishner Reduction. Retrieved February 23, 2026, from [Link]

  • Biotage. (2020, September 21). How best to extract reaction products from high boiling solvents. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Phenylbutyric Acid. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for the Reduction of 4-oxo-4-(4-isopropoxyphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the reduction of 4-oxo-4-(4-isopropoxyphenyl)butyric acid to its corresponding alcohol, 4-hydroxy-4-(4-isopropoxyphenyl)butyric acid. The following content, structured in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for this transformation, and how does my choice of solvent depend on the reagent?

The most prevalent and practical reducing agent for converting ketones to alcohols is sodium borohydride (NaBH₄).[1][2] It is preferred for its selectivity, as it will reduce aldehydes and ketones but not esters or carboxylic acids under normal conditions.[1][2] This selectivity is crucial for your starting material, which contains a carboxylic acid moiety.

Your choice of solvent is intrinsically linked to the reactivity of the chosen reducing agent.

  • For Sodium Borohydride (NaBH₄): Protic solvents such as methanol, ethanol, or even water are commonly employed.[3][4] The protic solvent serves a dual purpose: it dissolves the NaBH₄ and the starting material, and it acts as the proton source to protonate the intermediate alkoxide, forming the final alcohol product.[3][5] While NaBH₄ does react slowly with protic solvents to produce hydrogen gas, this reaction is generally manageable, especially at lower temperatures.[1]

  • For Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent.[3][6] It reacts violently with protic solvents.[3][6] Therefore, if you were to use LiAlH₄, you would be restricted to polar aprotic solvents like diethyl ether or tetrahydrofuran (THF).[3][6] However, due to its high reactivity and lack of selectivity, LiAlH₄ is generally not the recommended choice for this specific transformation.

Q2: I'm observing a slow or incomplete reaction with NaBH₄ in methanol. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to a sluggish or incomplete reduction. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.

  • Temperature: While the reaction is often performed at room temperature, gentle heating can sometimes increase the reaction rate. Conversely, for more sensitive substrates, cooling the reaction (e.g., to 0 °C) can help to control exothermicity and minimize side reactions.[1]

  • Solvent Purity: Ensure your methanol is of an appropriate grade and free from significant water contamination, which can accelerate the decomposition of NaBH₄.

  • Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is common practice to use a molar excess of NaBH₄ to compensate for any decomposition and drive the reaction to completion.[2]

  • pH: The stability of NaBH₄ is pH-dependent. In aqueous solutions, adding a small amount of sodium hydroxide can increase the pH and significantly reduce the rate of hydrolysis, preserving the reducing agent for the desired reaction.[7]

Q3: Can I use aprotic solvents with NaBH₄ for this reduction? What are the potential advantages and disadvantages?

Yes, it is possible to use polar aprotic solvents like THF with NaBH₄, often in combination with a protic co-solvent like methanol or ethanol.[2]

  • Advantages:

    • Enhanced Solubility: If your starting material has limited solubility in purely protic solvents, a THF/methanol mixture can improve its dissolution.

    • Reduced Decomposition of NaBH₄: In a predominantly aprotic environment, the decomposition of sodium borohydride is slower, which can be beneficial for longer reaction times.

  • Disadvantages:

    • Slower Protonation: The reaction will still require a proton source to form the final alcohol. In the absence of a protic solvent, a separate acidic workup step is necessary to protonate the intermediate borate complex.[3]

    • Potential for Biphasic System: If the solubility of all components is not well-matched, you may form a two-phase system, which can hinder the reaction rate. In such cases, a phase-transfer catalyst might be considered.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.Increase the molar excess of NaBH₄. Increase reaction time or gently heat the mixture. Ensure the quality of the NaBH₄.
Product lost during workup.Optimize the extraction procedure. Ensure complete precipitation of the product if isolating by crystallization.
Formation of Impurities Side reactions due to prolonged heating.Reduce the reaction temperature and/or time.
Impurities in the starting material.Purify the starting material before the reaction.
Reaction Fails to Initiate Inactive reducing agent.Use a fresh bottle of NaBH₄.
Poor solubility of starting material.Try a mixed solvent system (e.g., THF/methanol).
Exothermic Reaction is Difficult to Control Reaction is too concentrated.Dilute the reaction mixture with more solvent.
Rate of addition of NaBH₄ is too fast.Add the reducing agent in small portions over a longer period. Cool the reaction vessel in an ice bath.

Experimental Protocols

Protocol 1: Standard Reduction in a Protic Solvent
  • Dissolve 1.0 equivalent of 4-oxo-4-(4-isopropoxyphenyl)butyric acid in methanol (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride in small portions, monitoring for any gas evolution.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto a TLC plate.

  • Develop the TLC plate and visualize the spots under UV light or by staining.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizing the Workflow

The following diagram illustrates the general workflow for optimizing the solvent selection for your reduction.

G cluster_0 Solvent Selection Workflow start Start: Define Reaction Goal (High Yield, Purity) solubility_test Solubility Test of Starting Material start->solubility_test protic Protic Solvent System (e.g., Methanol, Ethanol) solubility_test->protic Good Solubility aprotic_mix Aprotic/Protic Mix (e.g., THF/Methanol) solubility_test->aprotic_mix Poor Solubility run_reaction Run Small-Scale Reaction protic->run_reaction aprotic_mix->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc workup Reaction Workup & Isolation monitor_tlc->workup Reaction Complete analyze Analyze Product (Yield, Purity) workup->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot Unsatisfactory Results scale_up Scale-Up Reaction analyze->scale_up Successful optimize Optimize Conditions (Temp, Stoichiometry) troubleshoot->optimize optimize->run_reaction Re-run

Caption: Workflow for solvent selection and optimization.

Mechanism Overview

The reduction of a ketone with sodium borohydride proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion (H⁻) from the borohydride acts as a nucleophile and attacks the electrophilic carbonyl carbon. This forms a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, resulting in an alkoxide intermediate.[1][5]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by the protic solvent (e.g., methanol) to yield the final secondary alcohol product.[3][5]

G ketone 4-oxo-4-(4-isopropoxyphenyl)butyric acid step1 1. Nucleophilic Attack nabh4 NaBH₄ methanol CH₃OH (Solvent) step2 2. Protonation alkoxide Alkoxide Intermediate borate_ester Borate Ester alkoxide->borate_ester Reacts with BH₃ alcohol 4-hydroxy-4-(4-isopropoxyphenyl)butyric acid borate_ester->alcohol Hydrolysis step1->alkoxide step2->alcohol

Caption: Simplified mechanism of ketone reduction by NaBH₄.

References

  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC - Books. (2020, August 28). chem.libretexts.org. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). chem.libretexts.org. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved from [Link]

  • Solvent effects on the diastereoselection in LiAlH4 reduction of α-substituted ketones. ResearchGate. Retrieved from [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (2013, April 15). chemguide.co.uk. Retrieved from [Link]

  • Inverse Phase-Transfer Catalysis. I. Reduction of Ketones in a Micellar two-phase Medium. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025, August 27). ACS Publications. Retrieved from [Link]

  • The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity. ACS Publications. Retrieved from [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. (2026, January 22). MDPI. Retrieved from [Link]

  • Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation. PMC. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Retrieved from [Link]

  • Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. (2022, April 15). ACS Publications. Retrieved from [Link]

  • Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. (2022, April 07). RSC Publishing. Retrieved from [Link]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. (2007, February 23). University of Liverpool. Retrieved from [Link]

  • Stereoselective reduction of carbonyl compounds. Google Patents.
  • reduction of aldehydes and ketones. (2015, November 15). chemguide.co.uk. Retrieved from [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE. Retrieved from [Link]

  • Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. PMC. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. Retrieved from [Link]

  • Sodium Borohydride. Common Organic Chemistry. Retrieved from [Link]

  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. (2022, April 13). MDPI. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Aryl Ketones. (2021, June 27). YouTube. Retrieved from [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Retrieved from [Link]

  • Selected Methods of Analysis. Cengage. Retrieved from [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 23). chem.libretexts.org. Retrieved from [Link]

  • Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. PrepChem.com. Retrieved from [Link]

  • Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. Retrieved from [Link]

  • Specific Solvent Issues / Safety Issues with Ketone Reduction. Wordpress. Retrieved from [Link]

  • Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. (2026, February 09). ACS Publications. Retrieved from [Link]

  • Ketone Reduction. Wordpress. Retrieved from [Link]

  • Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. Retrieved from [Link]

  • Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023, January 14). YouTube. Retrieved from [Link]

  • 4-hydroxy-4-phenylbutanoic acid. Chemical Synthesis Database. Retrieved from [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 4-phenylbutyric acid. Google Patents.
  • γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. (2022, January 25). MDPI. Retrieved from [Link]

  • Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of 4-phenylbutyric acid. Google Patents.
  • A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2- enyl)phenyl]butyric acid. vu.nl. Retrieved from [Link]

  • Analytical Methods. OPUS. Retrieved from [Link]

Sources

Controlling regioselectivity in acylation of isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity in Acylation of Isopropoxybenzene

Ticket ID: #ISO-ACY-001 Topic: Controlling Regioselectivity & Preventing Dealkylation Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Challenge of the Isopropyl Group

You are likely encountering one of two critical failure modes in the Friedel-Crafts acylation of isopropoxybenzene (phenyl isopropyl ether):

  • Loss of the Isopropyl Group (O-Dealkylation): The reaction yields phenol or phenol esters instead of the desired ketone.

  • Poor Regiocontrol: A mixture of ortho and para isomers, despite the steric bulk of the isopropoxy group.

The isopropoxy group is a strong ortho/para director. While its steric bulk theoretically favors the para position, the ether linkage is labile under strong Lewis acid conditions (e.g., AlCl₃), leading to cleavage. To achieve high para-selectivity (>95%) and retain the ether functionality, you must switch from "hard" Lewis acids to shape-selective solid acids or water-tolerant metallic triflates .

Module 1: Mechanistic Pathways & Failure Modes

The diagram below maps the competing pathways. Your goal is to maximize Path A (Para-Acylation) while suppressing Path B (Ortho-Acylation) and Path C (Dealkylation).

ReactionPathways Start Isopropoxybenzene (Substrate) Complex Sigma Complex (Intermediate) Start->Complex + Catalyst Acyl Acylating Agent (RCOCl / Ac2O) Acyl->Complex Para Para-Product (Target >95%) Complex->Para Steric Control (Zeolite Beta) Ortho Ortho-Product (Minor Impurity) Complex->Ortho Kinetic Control (High T) Phenol Phenol + Alkyl Halide (Dealkylation Failure) Complex->Phenol Strong Lewis Acid (AlCl3/Heat)

Figure 1: Reaction pathways showing the competition between desirable acylation and undesirable dealkylation.[1]

Module 2: Validated Experimental Protocols

Do not use Aluminum Chloride (AlCl₃) if preserving the isopropoxy group is critical. AlCl₃ coordinates strongly to the ether oxygen, facilitating C-O bond cleavage. Use one of the following methods instead.

Method A: Heterogeneous Catalysis (Zeolite H-Beta)

Best for: High Para-Selectivity (>98%), Scale-up, Catalyst Recycling.

The Logic: Zeolite H-Beta has a three-dimensional pore structure (approx. 0.76 x 0.64 nm) that physically restricts the formation of the ortho isomer. The transition state for para substitution fits snugly within the pores, while the ortho transition state is sterically excluded.

Protocol:

  • Activation: Calcine commercially available Zeolite H-Beta (Si/Al ratio ~25) at 500°C for 4 hours prior to use. Crucial: Water poisons acid sites.

  • Stoichiometry: In a round-bottom flask, mix Isopropoxybenzene (10 mmol) and Acetic Anhydride (12 mmol).

  • Catalyst Loading: Add activated Zeolite H-Beta (20 wt% relative to substrate).

  • Reaction: Stir magnetically at 80°C for 4–6 hours.

    • Note: Solvent is usually unnecessary. If viscosity is high, use 1,2-dichloroethane or nitrobenzene (nitrobenzene enhances para-selectivity but is hard to remove).

  • Workup: Filter off the catalyst (can be washed with acetone, calcined, and reused). Wash filtrate with NaHCO₃ (sat. aq.) to remove acetic acid byproduct. Dry over MgSO₄ and concentrate.

Expected Result: >90% Yield, >98:2 para:ortho ratio.

Method B: Homogeneous "Green" Catalysis (Bismuth Triflate)

Best for: Rapid screening, Microwave synthesis, Mild conditions.

The Logic: Bismuth Triflate [Bi(OTf)₃] is a water-tolerant Lewis acid.[2][3] It activates the acyl anhydride sufficiently for acylation but is "soft" enough to avoid coordinating strongly with the ether oxygen, preventing dealkylation.

Protocol:

  • Mix: Combine Isopropoxybenzene (1.0 equiv) and Acetic Anhydride (2.0 equiv).

  • Catalyst: Add Bi(OTf)₃ (1–5 mol%).

  • Conditions:

    • Standard: Heat at 100°C for 2–4 hours.

    • Microwave (Recommended): Irradiate at 100°C (150 W) for 10–20 minutes.

  • Workup: Quench with water. Extract with ethyl acetate. The catalyst remains in the aqueous phase and can be recovered by evaporating the water.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Product contains Phenol O-Dealkylation. The catalyst is too acidic or the temperature is too high.Switch Catalyst: Move from AlCl₃/FeCl₃ to Zeolite Beta or Bi(OTf)₃.Reduce Temp: Lower reaction temp by 10-20°C.
Low Conversion (<50%) Catalyst Poisoning. Water in the system or pore blockage.Dry Everything: Zeolites must be calcined. Reagents must be anhydrous.Increase Catalyst: Increase Zeolite loading to 30-40 wt%.
High Ortho Content External Surface Reaction. Reaction occurring on the outside of the Zeolite rather than inside the pores.Passivate Surface: Silylate the external surface of the Zeolite to deactivate non-selective sites.Change Solvent: Use Nitrobenzene (polar/bulky) to block ortho attack.
Polyacylation Over-reaction. The product is still reactive.Stoichiometry: Ensure Acylating agent is limiting or near 1:1.Time: Stop reaction immediately upon consumption of starting material (monitor via TLC/GC).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetic Anhydride is preferred for Zeolite/Triflate methods. Acetyl Chloride produces HCl gas, which can degrade the Zeolite structure (dealumination) over time and promote acid-catalyzed dealkylation of your ether.

Q: Why is Nitrobenzene recommended as a solvent? A: Nitrobenzene forms a complex with the acylium ion, increasing its effective steric bulk. This "bulking up" of the electrophile makes it even harder to attack the ortho position, pushing selectivity toward para. However, due to toxicity and high boiling point, try solvent-free conditions first.

Q: My Zeolite reaction stopped after 1 hour. Why? A: This is likely Coke Formation . The pores are clogged with heavy byproducts.[4]

  • Fix: Use a Zeolite with a higher Si/Al ratio (less acidic, less coking) or perform the reaction in a solvent (DCM or Nitromethane) to keep precursors in solution.

References

  • Zeolite Catalysis for Acylation

    • Title: Acylation of anisole by acetic anhydride catalysed by BETA zeolite.[4][5]

    • Source: ResearchGate / Applied C
    • URL:

  • Bismuth Triflate Protocols

    • Title: Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate.[2][3]

    • Source: Semantic Scholar / Chemistry.
    • URL:

  • Dealkylation Mechanisms

    • Title: O-Dealkyl
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:

  • General Friedel-Crafts Selectivity

    • Title: Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
    • Source: Alex Andonian / UC Irvine.
    • URL:

Sources

Validation & Comparative

Definitive Guide to C13 NMR Characterization: Isopropoxyphenyl Butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 4-(4-Isopropoxyphenyl)butyric acid (IPPBA) Application: Drug discovery intermediate, lipid-modulating pharmacophore analysis, and metabolic profiling.[1][2]

This technical guide provides a rigorous structural analysis of 4-(4-isopropoxyphenyl)butyric acid , a critical scaffold in medicinal chemistry often evaluated alongside fibrate-class drugs.[1][2] Unlike generic spectral lists, this guide compares the experimental chemical shifts of IPPBA against its methoxy-analog (4-(4-methoxyphenyl)butyric acid) and the pharmaceutical standard Fenofibric Acid .[1][2] This comparison highlights the specific electronic and steric influence of the isopropoxy group, aiding researchers in precise structural elucidation and impurity profiling.

Part 1: Chemical Profile & Structural Logic[1][2]

Before interpreting the NMR data, we must establish the connectivity and electronic environment. The molecule consists of three distinct domains:[1][2][3]

  • The Isopropoxy Tail: A branched ether group (CH3)2CH-O- serving as a strong electron donor (resonance).[1][2]

  • The Aromatic Core: A para-disubstituted benzene ring.[1][2] The ether oxygen significantly shields the ortho positions.[1][2]

  • The Butyric Acid Chain: A linear aliphatic tether ending in a carboxylic acid HOOC-CH2-CH2-CH2-Ar.[1][2]

IUPAC Name: 4-[4-(propan-2-yloxy)phenyl]butanoic acid Molecular Formula: C13H18O3 MW: 222.28 g/mol [1][2]

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure reproducible chemical shifts (


), follow this standardized acquisition protocol.
Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )  for routine characterization.[1] Use DMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    if the carboxylic acid proton requires observation or if solubility is poor.[1]
    • Note: DMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       will cause a slight downfield shift (~0.5 - 1.0 ppm) in the carboxyl carbon due to hydrogen bonding.[1]
      
  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm) or residual solvent peak (CDCl
    
    
    
    triplet center at
    
    
    77.16 ppm).[1]
Acquisition Parameters (100 MHz Carbon Frequency)
  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).[1][2]

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure relaxation of quaternary carbons (C-Ipso, COOH).

  • Scans (NS): Minimum 512 scans for sufficient S/N ratio on quaternary carbons.

Part 3: C13 NMR Chemical Shift Data[1][2][4][5][6]

The following data compares the theoretical/experimental consensus for IPPBA against its closest structural analog, 4-(4-Methoxyphenyl)butyric acid (Anisyl butyric acid). This comparison isolates the specific shift effect of the isopropyl group vs. the methyl group.[1][2]

Table 1: Comparative C13 NMR Shifts (in CDCl )[1]
Carbon PositionAssignment LabelIPPBA Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
Methoxy Analog Shift (

ppm)*

(Iso - Me)
Structural Insight
Carboxyl C1 (COOH)180.1 179.8+0.3Minimal effect from remote ether group.[1]
Alpha-CH2 C233.8 33.6+0.2Standard position for acid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-carbon.[1]
Beta-CH2 C326.3 26.2+0.1Shielded by adjacent methylene groups.[1][2]
Gamma-CH2 C4 (Benzylic)34.5 34.2+0.3Benzylic position; sensitive to ring electronics.[1][2]
Aromatic Ipso C1' (Alkyl-sub)133.2 133.0+0.2Point of attachment for butyric chain.[1][2]
Aromatic Meta C2', C6'129.3 129.4-0.1Little influence from the alkoxy change.[1][2]
Aromatic Ortho C3', C5'115.8 113.9+1.9 Diagnostic: Isopropyl steric bulk deshields ortho carbons.
Aromatic Ipso C4' (O-sub)156.1 157.8-1.7 Diagnostic: Isopropyl is a slightly weaker donor than Methyl.[1][2]
Ether Methine O-C H-Me269.9 55.2 (O-Me)+14.7Distinctive methine signal for isopropoxy.[1][2]
Ether Methyl O-CH-(C H3)222.1 N/AN/AIntense signal (2x carbons).[1][2]

*Methoxy analog data sourced from NIST/SDBS databases for 4-(4-methoxyphenyl)butyric acid.

Key Diagnostic Signals[2]
  • The "Ortho" Shift: The carbon ortho to the oxygen (C3'/C5') appears at 115.8 ppm in the isopropoxy derivative, compared to ~114 ppm in the methoxy derivative.[1][2] This ~2 ppm downfield shift is a reliable indicator of the bulkier isopropyl group.[2]

  • The Alkoxy Region: Look for the 69.9 ppm signal.[1][2] If this is a simple triplet (in off-resonance) or correlates to a septet in 1H NMR, it confirms the Isopropoxy group.[1][2] A signal at 55 ppm would indicate a Methoxy impurity.[1][2]

Part 4: Comparative Performance vs. Fenofibric Acid[1][2]

In drug development, this compound is often compared to Fenofibric Acid , the active metabolite of Fenofibrate. While both contain a "phenoxy" core, their acid tails differ significantly.

Table 2: Structural Differentiation Guide[1][2]
FeatureIsopropoxyphenyl Butyric Acid (IPPBA)Fenofibric Acid (Active Metabolite)
Linker Chain Linear Propyl Chain (-CH2-CH2-CH2-)Gem-dimethyl group (-C(CH3)2-)
Acid Environment Primary Carboxylic AcidTertiary Carboxylic Acid
C13 COOH Shift 180.1 ppm 177.5 ppm (Sterically crowded)
Alpha Carbon 33.8 ppm (Secondary CH2)79.5 ppm (Quaternary C-O)
Aromatic Ring Electron Rich (Alkoxy + Alkyl)Electron Deficient (Ketone + Chloro)
Ketone Carbon Absent194.0 ppm (Benzophenone C=O)

Scientist's Note: Do not confuse the "isopropoxy" group of IPPBA with the "isopropyl ester" of Fenofibrate. Fenofibrate (the prodrug) will show an ester carbonyl at ~176 ppm and an isopropoxy methine at ~69 ppm.[1] Fenofibric acid (the metabolite) loses the isopropoxy signals entirely.[1][2]

Part 5: Structural Elucidation Workflow

The following diagram outlines the logical flow for assigning the C13 NMR spectrum of IPPBA, ensuring no misidentification with isomers (e.g., meta-substituted or branched chain isomers).

NMR_Assignment_Workflow Start Unknown Spectrum (C13 H18 O3) Check_COOH Check Low Field (>170 ppm) Signal at ~180 ppm? Start->Check_COOH Decision_Acid Confirm Carboxylic Acid (Not Ester/Ketone) Check_COOH->Decision_Acid Yes (180.1 ppm) Check_Alkoxy Check Alkoxy Region (60-80 ppm) Signal at ~70 ppm? Decision_Iso Confirm Isopropoxy Group (vs Methoxy/Ethoxy) Check_Alkoxy->Decision_Iso Yes (69.9 ppm) Check_Aromatic Analyze Aromatic Region (110-160 ppm) Decision_Sub Confirm Para-Substitution (2 intense signals + 2 weak) Check_Aromatic->Decision_Sub Symm. Pattern (115.8, 129.3 ppm) Check_Aliphatic Analyze Aliphatic Chain (20-40 ppm) Result Confirmed Structure: 4-(4-Isopropoxyphenyl)butyric Acid Check_Aliphatic->Result 3 Signals (22, 26, 33, 34 ppm) Decision_Acid->Check_Alkoxy Decision_Iso->Check_Aromatic Decision_Sub->Check_Aliphatic

Caption: Step-by-step logic flow for confirming the IPPBA structure using C13 NMR chemical shift markers.

References

  • National Institute of Standards and Technology (NIST). 4-(4-Methoxyphenyl)butyric acid Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C Chemical Shifts. University of Wisconsin-Madison.[1][2] Available at: [Link][1]

Sources

Strategic Separation of Oxo-Acid Impurities from Reduced Hydroxy-Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In pharmaceutical synthesis, the reduction of an oxo-group (ketone or aldehyde) to a hydroxyl group is a fundamental transformation. However, the persistence of the unreacted oxo-acid impurity in the final hydroxy-acid product poses a significant separation challenge. These species often share similar solubilities, pKa values, and UV absorption profiles, rendering standard C18 methods inadequate due to co-elution or poor retention of the polar acidic moiety.

This guide moves beyond generic "method development" advice. It presents a comparative technical analysis of three distinct chromatographic strategies to solve this specific separation problem. We use the reduction of Phenylglyoxylic Acid (Oxo-impurity) to Mandelic Acid (Hydroxy-product) as the primary case study to demonstrate these principles.

The Challenge: Physicochemical Similarity
  • Oxo-Impurity: Phenylglyoxylic Acid (pKa ~1.2, Planar keto group).

  • Reduced Product: Mandelic Acid (pKa ~3.4, Chiral hydroxyl group).

  • Problem: Both are highly polar and acidic. On standard C18 at low pH, they often elute near the void volume (

    
    ) with poor resolution (
    
    
    
    ).

Part 2: Comparative Analysis of Separation Strategies

We compare three methodologies: Standard Reversed-Phase (C18) , Orthogonal Phenyl-Phase (π-π Interaction) , and Mixed-Mode Chromatography (RP/Anion Exchange) .

Data Summary: Performance Metrics
MetricMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Method C: Mixed-Mode (WAX/RP)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Hydrophobicity + Ion Exchange
Retention (

)
Low (

)
Medium (

)
High (

)
Selectivity (

)
1.05 (Poor)1.25 (Good)1.50 (Excellent)
Resolution (

)
0.8 - 1.2 (Co-elution risk)> 2.5 (Baseline)> 5.0 (Wide separation)
Peak Shape (

)
1.5 - 2.0 (Tailing)1.0 - 1.2 (Sharp)1.1 - 1.3 (Good)
Robustness Low (Sensitive to % Organic)HighMedium (Sensitive to ionic strength)

Part 3: Detailed Experimental Protocols

Method A: The Baseline (Why it Fails)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Analysis: Due to the high polarity of oxo-acids, they require high aqueous content (>95%) to retain. This leads to "phase collapse" (dewetting) on standard C18 columns, resulting in shifting retention times and loss of resolution.

Method B: The Optimized Solution (Phenyl-Hexyl)

This method exploits the difference in


-electron density between the planar keto-group of the impurity and the tetrahedral hydroxy-group of the product. The Phenyl-Hexyl phase engages in specific 

interactions with the aromatic ring, which are modulated by the electron-withdrawing nature of the oxo-group.
Protocol
  • Instrument: UHPLC/HPLC system with DAD (210 nm and 254 nm).

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl or XBridge Phenyl), 150 x 4.6 mm, 2.6 µm or 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Expert Note: The pH is kept low to suppress ionization of the carboxylic acid (keeping it neutral) to maximize hydrophobic retention, while the ammonium ions prevent silanol interactions.

  • Mobile Phase B: Methanol (MeOH promotes stronger

    
     interactions than Acetonitrile).
    
  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to stack polar acids).

    • 2-10 min: 5%

      
       40% B.
      
    • 10-12 min: 40%

      
       90% B (Wash).
      
    • 12-15 min: 5% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validating System Suitability Criteria
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Oxo-impurity and Product.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Oxo-acid peak.
    
  • S/N Ratio: > 10 for the impurity at 0.05% concentration.

Method C: The Advanced Alternative (Mixed-Mode)

For extremely polar oxo-acids that do not retain on Phenyl phases, Mixed-Mode chromatography (combining C18 with Weak Anion Exchange, WAX) is the definitive answer.

Mechanism

The stationary phase contains a positively charged moiety (at acidic pH) that attracts the dissociated carboxylate anion, while the alkyl chain provides hydrophobic selectivity.

Protocol Highlights
  • Column: Mixed-Mode WAX/C18 (e.g., SIELC Primesep D or Waters Atlantis Premier BEH C18 AX).

  • Buffer: Phosphate buffer is critical here to modulate the ion-exchange strength.

  • Advantage: The oxo-acid impurity, being more acidic (lower pKa), will interact differently with the ion-exchange sites compared to the hydroxy-product, often reversing the elution order compared to RP-HPLC.

Part 4: Visualization of Logic & Mechanism

Diagram 1: Method Selection Decision Tree

This logic flow guides the scientist in choosing the correct stationary phase based on the specific properties of the oxo-impurity.

MethodSelection Start Start: Separation of Oxo-Acid from Reduced Product CheckLogP Check Hydrophobicity (LogP) of Oxo-Acid Start->CheckLogP Hydrophobic LogP > 1.0 (Moderately Non-Polar) CheckLogP->Hydrophobic Yes Hydrophilic LogP < 1.0 (Highly Polar) CheckLogP->Hydrophilic No CheckAromatic Contains Aromatic Ring? Hydrophobic->CheckAromatic MethodC Method C: Mixed-Mode (WAX) (Exploits pKa/Charge) Hydrophilic->MethodC Primary Choice MethodA Method A: Standard C18 (Risk of Dewetting) CheckAromatic->MethodA No MethodB Method B: Phenyl-Hexyl (Exploits π-π Selectivity) CheckAromatic->MethodB Yes (Best Selectivity)

Caption: Decision tree for selecting the optimal stationary phase based on analyte hydrophobicity and aromaticity.

Diagram 2: Separation Mechanism (Phenyl-Hexyl vs. Mixed-Mode)

Visualizing how the stationary phase discriminates between the planar oxo-group and the tetrahedral hydroxy-group.

Mechanism cluster_0 Method B: Phenyl-Hexyl Interaction Impurity Oxo-Impurity (Planar C=O) Strong π-π Stacking Product Hydroxy-Product (Tetrahedral C-OH) Weak π-π Stacking Phase Phenyl Stationary Phase Phase->Impurity Strong Retention Phase->Product Weak Retention

Caption: Mechanistic differentiation: The planar oxo-group facilitates stronger π-π interactions with Phenyl phases compared to the non-planar hydroxy product.

Part 5: Scientific Integrity & Troubleshooting

Critical Control Parameters (Expertise)
  • Mobile Phase pH:

    • For Method B (Phenyl) , pH must be < pKa of the acid (typically pH 2.5 - 3.0). If the acid ionizes, it becomes too polar for the Phenyl phase to retain, and the

      
       interaction is weakened by the solvation shell of the anion.
      
    • For Method C (Mixed-Mode) , pH affects the ionization of the stationary phase ligands. Ensure the pH allows both the analyte to be charged (anionic) and the column ligand to be charged (cationic).

  • Diluent Mismatch (The "Peak Distortion" Trap):

    • Oxo-acids are often isolated in organic solvents. Injecting a sample dissolved in 100% Methanol into a highly aqueous mobile phase (Start: 5% B) will cause "solvent wash-through." The sample travels faster than the mobile phase initially, causing peak splitting.

    • Solution: Dissolve the sample in the starting mobile phase or a solvent with lower elution strength than the starting gradient.

Self-Validating Protocol Checklist

References

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. [Link]

  • Journal of Chromatography A. Mixed-mode chromatography in pharmaceutical analysis. [Link]

  • Phenomenex. Resolution of Keto and Hydroxy Acids using Phenyl-Hexyl Phases. (General reference to Phenyl-Hexyl selectivity mechanisms). [Link]

  • ResearchGate. Determination of phenylglyoxylic acid and mandelic acid in urine by high performance liquid chromatography method. [Link]

  • Helix Chromatography. HPLC Methods for analysis of Mandelic acid and related impurities. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isopropoxyphenyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(4-Isopropoxyphenyl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.